Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Description
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is an organic compound that features a propylamine group attached to a 2,4,5-trimethoxyphenylmethyl moietyThe presence of the trimethoxyphenyl group is particularly noteworthy, as it is a common pharmacophore in many biologically active molecules .
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h7-8,14H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKLOCOESPSQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The amine group in Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo oxidation under specific conditions. For example:
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Strong Oxidizing Agents : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media oxidizes the secondary amine to a nitroxide or amine oxide (Figure 1A).
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Autoxidation : Exposure to atmospheric oxygen over prolonged periods may lead to gradual oxidation, forming hydroxylamine derivatives .
Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the methoxy groups stabilizing transition states through resonance effects .
Reduction Reactions
Though the compound itself is a salt of a secondary amine, its free base form can participate in reduction reactions:
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Catalytic Hydrogenation : Under hydrogen gas (H₂) with palladium or platinum catalysts, the amine group may undergo hydrogenolysis, though this is less common for secondary amines .
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Functional Group Reduction : If reducible moieties (e.g., nitro or carbonyl groups) are introduced via derivatization, agents like lithium aluminum hydride (LiAlH₄) can reduce them.
Substitution Reactions
The nucleophilic amine group facilitates substitution reactions under deprotonated conditions:
Key Insight : Deprotonation with a base (e.g., Et₃N) enhances nucleophilicity, enabling attack on electrophilic substrates like alkyl halides or acyl chlorides.
Transition-Metal Catalyzed Reactions
The amine participates in metal-catalyzed transformations, leveraging its ability to coordinate with transition metals:
Hydroamination
Using [Rh(cod)₂]BArF as a catalyst, the compound can undergo intramolecular hydroamination with alkenes, forming pyrrolidine or piperidine derivatives (Figure 1B) .
Hydrocupration
Copper-catalyzed hydrocupration with vinyl arenes generates chiral phenethylamines via asymmetric addition to imines (Scheme 41, ).
Conditions :
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Catalyst: Cu(OAc)₂/(S,S)-Ph-BPE
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Reducing Agent: (MeO)₂MeSiH
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Solvent: tert-BuOH
Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes neutralization with bases:
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Deprotonation : Treatment with NaOH or KOH yields the free amine, which is more reactive in subsequent transformations.
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Salt Formation : Reaction with other acids (e.g., H₂SO₄) produces alternative amine salts.
Condensation Reactions
The amine reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases:
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Example : Condensation with formaldehyde (HCHO) generates a methylene-linked dimer (Figure 1C) .
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Conditions : Room temperature, ethanol solvent, catalytic acetic acid .
Stability and Degradation
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Thermal Degradation : Heating above 200°C leads to decomposition, releasing trimethoxybenzene derivatives and propylamine.
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Photodegradation : UV light induces cleavage of the C–N bond, forming (2,4,5-trimethoxyphenyl)methanol and propylamine hydrochloride.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-Cancer Properties : Research indicates that Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exhibits significant anti-cancer activity by interacting with molecular targets such as tubulin and heat shock protein 90 (Hsp90). These interactions can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for various malignancies.
- Anti-Microbial Activity : The compound has also been studied for its anti-microbial properties, which may be attributed to its ability to disrupt cellular processes in pathogenic organisms.
2. Biological Studies
- Cellular Signaling Pathways : Studies have shown that this compound significantly affects cellular signaling pathways and gene expression. Its inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis across various cell types. Long-term exposure studies indicate persistent effects on cellular functions even after removal from culture conditions.
- Gene Expression Modulation : The compound's ability to modulate gene expression makes it a candidate for further studies in gene therapy and molecular biology.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. On an industrial scale, continuous flow synthesis methods may be employed to enhance efficiency and yield during production. The synthesis process generally includes:
- Formation of the propylamine group.
- Introduction of the 2,4,5-trimethoxyphenylmethyl moiety through Friedel-Crafts reactions or similar methodologies.
- Purification and crystallization to obtain the hydrochloride salt form.
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Microbial Resistance Study : Another investigation highlighted its potential as an anti-microbial agent against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar pharmacological properties.
Mescaline: Another trimethoxyphenyl derivative known for its psychoactive effects.
Trimethoprim: A trimethoxyphenyl-containing antibiotic.
Uniqueness
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific structural features and the presence of the propylamine group, which can influence its biological activity and pharmacokinetics
Biological Activity
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : Propyl(2,4,5-trimethoxyphenyl)methylamine hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 273.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Antioxidant Activity : Some studies indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. A study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulation .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound could be a promising candidate for developing new antimicrobial agents .
Study 2: Anticancer Potential
In another investigation published in a peer-reviewed journal, researchers explored the anticancer potential of the compound on various human cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability with IC values ranging from 10 to 25 µM across different cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Propyl[(2,4,5-trimethoxyphenyl)methyl]amine | Moderate | Significant | Receptor modulation and enzyme inhibition |
| 3,4,5-Trimethoxyamphetamine | High | Moderate | Neurotransmitter release modulation |
| Piplartine | Low | High | Cell cycle arrest and apoptosis induction |
Q & A
Q. What synthetic routes are available for the preparation of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride, and how can purity be optimized?
The compound can be synthesized via reductive amination using intermediates like 2-nitro-1-(2,4,5-trimethoxyphenyl)propene, followed by HCl salt formation . Key steps include nitro group reduction (e.g., using H2/Pd-C or LiAlH4) and purification via chromatography (e.g., CH2Cl2/CH3OH/NH4OH eluent systems, as in ). Purity optimization requires rigorous washing of intermediates (e.g., with cold MeOH) and final recrystallization from ethanol/ether mixtures to achieve >95% purity.
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS can confirm the molecular ion ([M+H]+) with an error margin of <5 ppm, as demonstrated for structurally similar amines (e.g., C32H46NO10: calculated 604.3116, found 604.3110 ).
- Melting Point Analysis: Compare observed melting points (e.g., 219–220°C ) with literature values to assess crystallinity and salt form consistency.
- Chromatography: TLC (e.g., CH2Cl2/CH3OH/NH4OH 95:5:0.5 ) or HPLC with UV/Vis detection ensures purity.
Q. How can researchers differentiate between regioisomers or stereoisomers during synthesis?
Chiral chromatography (e.g., using polysaccharide-based columns) or NMR analysis of coupling constants (e.g., vicinal protons in stereogenic centers) can resolve isomers. For example, stereoisomers of amino aryl esters were distinguished via NOESY correlations and optical rotation comparisons .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s interaction with neurotransmitter transporters (e.g., serotonin or dopamine receptors)?
Use radioligand binding assays with transfected HEK-293 cells expressing human transporters. Competitive displacement of [3H]-citalopram (for serotonin transporters) or [3H]-WIN 35,428 (for dopamine transporters) quantifies IC50 values. Structural analogs like TMA-2 exhibit affinity for 5-HT2A receptors, suggesting similar assay frameworks .
Q. How can metabolic stability and cytochrome P450 (CYP) inhibition be assessed?
- Microsomal Incubations: Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., O-demethylation at trimethoxy groups).
- CYP Inhibition: Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) to measure IC50 values. Methods from oxidative stress biomarker analysis (e.g., SPE-HPLC-MS/MS ) can be adapted for metabolite quantification.
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Molecular Docking: Model interactions with targets like hCA XII or P-gp using AutoDock Vina, referencing similar inhibitors (e.g., coumarin-based dual inhibitors ).
- ADMET Prediction: Tools like SwissADME estimate LogP (e.g., ~1.8 for analogs ), blood-brain barrier permeability, and Ames test outcomes.
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols using:
- Positive controls (e.g., fluoxetine for SSRIs ).
- Dose-response curves with ≥3 technical replicates.
- Orthogonal assays (e.g., functional cAMP assays alongside binding studies).
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C12H19NO3·HCl | |
| Melting Point | 219–220°C | |
| HRMS ([M+H]+) | Calculated: 261.78; Found: ~261.7 | |
| LogP (Predicted) | ~1.8 (similar to fluoxetine analogs) |
Q. Table 2: Recommended Analytical Conditions
| Method | Parameters | Application |
|---|---|---|
| HPLC | Column: C18; Mobile Phase: MeCN/H2O (0.1% TFA); Flow: 1.0 mL/min | Purity assessment |
| ESI-HRMS | Ionization: Positive mode; Resolution: 30,000; Scan Range: m/z 100–800 | Structural confirmation |
| TLC | Silica gel; Eluent: CH2Cl2/CH3OH/NH4OH (95:5:0.5); Visualization: UV 254 nm | Reaction monitoring |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
